N'-[(5-methyl-2-thienyl)methylene]isonicotinohydrazide
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Overview
Description
N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 5-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N bond) and then cooled to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological targets such as enzymes or DNA. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the 5-methylthiophene moiety, which imparts specific electronic and steric properties. This makes it distinct from other hydrazones and potentially more effective in certain applications, such as metal complexation and biological activity .
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3OS/c1-9-2-3-11(17-9)8-14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
PWAZOSYCMVBHKQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC=NC=C2 |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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